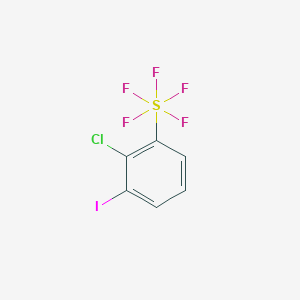

(2-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane

Description

Properties

IUPAC Name |

(2-chloro-3-iodophenyl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF5IS/c7-6-4(13)2-1-3-5(6)14(8,9,10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLIEAYYUPNQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF5IS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-chloro-3-iodophenylboronic acid with pentafluorosulfanyl chloride in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an inert atmosphere, typically using a solvent such as tetrahydrofuran or dimethylformamide, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of (2-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The pentafluorosulfanyl group can engage in coupling reactions, forming new carbon-sulfur bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry: In organic synthesis, (2-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane serves as a versatile building block for the construction of more complex molecules

Biology and Medicine: The compound’s potential biological applications include its use as a precursor for the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can improve the metabolic stability and membrane permeability of drug candidates, making it a valuable tool in medicinal chemistry.

Industry: In the materials science field, this compound can be used to develop new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation. These materials can find applications in coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism by which (2-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane exerts its effects involves interactions with molecular targets through its functional groups. The pentafluorosulfanyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Additionally, the halogen atoms can engage in halogen bonding, further modulating the compound’s behavior in chemical and biological systems.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s distinctiveness arises from its combination of halogens (Cl, I) and the -SF5 group. Key comparisons with structurally related molecules include:

Table 1: Structural and Molecular Properties

*Estimated based on atomic weights.

Key Observations:

- Halogen Effects: The dual substitution of Cl and I in the target compound introduces significant steric hindrance and polarizability compared to mono-halogenated analogs (e.g., bromomethyl derivatives).

- Electronic Impact : The -SF5 group’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity. This contrasts with -COOH or -NH2 groups in analogs, which activate the ring for further functionalization .

Physicochemical Properties

- Thermal Stability : -SF5-containing compounds generally exhibit higher thermal stability than trifluoromethyl (-CF3) analogs due to stronger C-S bonds and reduced electron density. For example, [4-(pentafluoro-sulfanyl)phenyl]acetic acid decomposes above 250°C, whereas -CF3 analogs degrade at lower temperatures .

- Solubility : Hydrochloride salts (e.g., 2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride) show improved aqueous solubility compared to neutral -SF5 aromatics, which are typically lipophilic .

Biological Activity

(2-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane is a complex organofluorine compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a chlorinated and iodinated phenyl group combined with a pentafluorosulfanyl moiety. Its molecular formula is C7ClF5I, and it exhibits notable physicochemical properties due to the presence of multiple electronegative fluorine atoms, which can influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may interfere with the activity of kinases or phosphatases, leading to altered cell proliferation and survival.

- Modulation of Receptor Activity : Preliminary studies suggest that this compound can interact with various receptors, potentially modulating their activity. This interaction could affect pathways related to inflammation or cancer progression.

- Antimicrobial Properties : There is emerging evidence indicating that this compound possesses antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. Researchers found that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Caspase activation |

| PC-3 (Prostate) | 7.1 | Apoptosis induction |

| A549 (Lung) | 9.0 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial strains. The results indicated that it had potent activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 0.5 to 4 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 4.0 |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological evaluations indicate that this compound has a moderate toxicity profile in vitro, necessitating further investigation into its safety for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.